2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a dihydropyrimidinone core, and a thioacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: This step often starts with a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Sulfonyl Group: The 4-butylphenylsulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Thioacetamide Formation: The thioacetamide moiety is typically formed by reacting the intermediate with thioacetic acid or its derivatives under suitable conditions.
Final Coupling: The final step involves coupling the thioacetamide intermediate with the dihydropyrimidinone core, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound could be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies. Its structural features suggest it might interact with biological macromolecules in specific ways.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its sulfonyl and thioacetamide groups are often found in pharmacologically active compounds, suggesting possible applications in drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl group might interact with active sites of enzymes, while the thioacetamide moiety could form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide stands out due to the presence of the butyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural variation can lead to differences in how the compound interacts with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1223790-22-4 |
---|---|
Molecular Formula |
C23H25N3O4S3 |
Molecular Weight |
503.65 |
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O4S3/c1-3-4-6-16-9-11-19(12-10-16)33(29,30)20-14-24-23(26-22(20)28)32-15-21(27)25-17-7-5-8-18(13-17)31-2/h5,7-14H,3-4,6,15H2,1-2H3,(H,25,27)(H,24,26,28) |
InChI Key |
STNUIMWVQUANCB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)SC |
solubility |
not available |
Origin of Product |
United States |
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